Pyrrole-2,5-dione, 3-chloro-4-phenylamino-1-(4-propoxyphenyl)-
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Overview
Description
Pyrrole-2,5-dione, 3-chloro-4-phenylamino-1-(4-propoxyphenyl)- is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with a chloro group, a phenylamino group, and a propoxyphenyl group. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of Pyrrole-2,5-dione, 3-chloro-4-phenylamino-1-(4-propoxyphenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with maleic anhydride and aromatic amines.
Reaction with Maleic Anhydride: The aromatic amines react with maleic anhydride, leading to the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid.
Cyclization: The intermediate undergoes cyclization in the presence of thionyl chloride to form the pyrrole-2,5-dione ring.
Substitution: The chloro, phenylamino, and propoxyphenyl groups are introduced through subsequent substitution reactions under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
Pyrrole-2,5-dione, 3-chloro-4-phenylamino-1-(4-propoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Scientific Research Applications
Pyrrole-2,5-dione, 3-chloro-4-phenylamino-1-(4-propoxyphenyl)- has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an inhibitor of specific enzymes or receptors.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Pyrrole-2,5-dione, 3-chloro-4-phenylamino-1-(4-propoxyphenyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Pyrrole-2,5-dione, 3-chloro-4-phenylamino-1-(4-propoxyphenyl)- can be compared with other pyrrole derivatives such as:
Pyrrole-2,5-dione, 3-chloro-4-phenylamino-1-(4-methoxyphenyl)-: This compound has a methoxy group instead of a propoxy group, which may affect its biological activity and solubility.
Pyrrole-2,5-dione, 3-chloro-4-phenylamino-1-(4-ethoxyphenyl)-: The ethoxy group substitution may lead to differences in reactivity and interaction with biological targets.
Pyrrole-2,5-dione, 3-chloro-4-phenylamino-1-(4-butoxyphenyl)-: The butoxy group may influence the compound’s pharmacokinetic properties and overall efficacy.
These comparisons highlight the uniqueness of Pyrrole-2,5-dione, 3-chloro-4-phenylamino-1-(4-propoxyphenyl)- in terms of its specific substituents and their impact on its chemical and biological properties.
Properties
Molecular Formula |
C19H17ClN2O3 |
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Molecular Weight |
356.8 g/mol |
IUPAC Name |
3-anilino-4-chloro-1-(4-propoxyphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C19H17ClN2O3/c1-2-12-25-15-10-8-14(9-11-15)22-18(23)16(20)17(19(22)24)21-13-6-4-3-5-7-13/h3-11,21H,2,12H2,1H3 |
InChI Key |
VIOCZWMABLLRSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=CC=C3 |
Origin of Product |
United States |
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